Magnesium sulfate hexahydrate

Übersicht

Beschreibung

Magnesium sulfate hexahydrate, also known as Magnesium sulfate hydrate (1:1:6), is a compound with the molecular formula H12MgO10S . It is a moderately water and acid soluble Magnesium source for uses compatible with sulfates . Sulfate compounds are salts or esters of sulfuric acid formed by replacing one or both of the hydrogens with a metal .

Synthesis Analysis

Magnesium sulfate hexahydrate can be synthesized by the dehydration of magnesium sulfate heptahydrate at 40°C and 25 hPa . Another method involves the sulfation of magnesium oxide .Molecular Structure Analysis

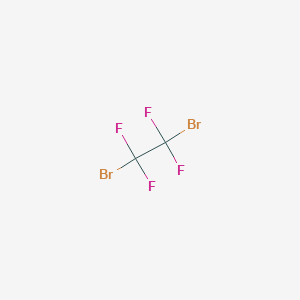

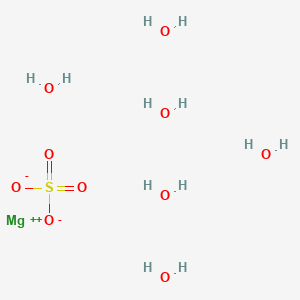

The molecular structure of Magnesium sulfate hexahydrate consists of Magnesium ions (Mg2+), sulfate ions (SO4 2-), and six water molecules . The average mass of this compound is 228.459 Da .Chemical Reactions Analysis

The dehydration reaction of Magnesium sulfate hexahydrate has been studied for its application in heat storage . The reaction involves the diffusion of water molecules in the solid solution followed by the transfer of these molecules from the surface to the atmosphere .Physical And Chemical Properties Analysis

Magnesium sulfate hexahydrate is a white crystalline solid . It is soluble in water but not in ethanol . The compound has an average mass of 228.459 Da and a Monoisotopic mass of 228.000153 Da .Wissenschaftliche Forschungsanwendungen

Neuroprotection in Critical Care

Magnesium sulfate (MgSO4), including its hexahydrate form, is widely used as a neuroprotective agent in intensive care units (ICUs). It plays a crucial role in the homeostasis of magnesium ions, which are essential for the normal functioning of body organs. Its use in ICUs is partly due to the high incidence of hypomagnesemia (low magnesium levels in the blood) in patients in these settings (Panahi et al., 2017).

Solubility and Stability Properties

Magnesium sulfate hexahydrate shows interesting solubility characteristics. It forms a stable hexahydrate below 40°C and a trihydrate above 40°C. Interestingly, the metastable hexahydrate can precipitate at temperatures significantly higher than this transition temperature. The presence of magnesium sulfate can increase the solubility of magnesium sulfite (Nývlt, 2001).

Heat Storage Applications

Magnesium sulfate hexahydrate has potential applications in heat storage due to its properties in dehydration and hydration reactions. These reactions are of particular interest for compact inter-seasonal heat storage at low temperatures. The dehydration reaction of magnesium sulfate hexahydrate, particularly at low temperatures and water vapor pressures, is a key focus for optimizing its use in thermal energy storage systems (Okhrimenko et al., 2020).

Pediatric Anesthesia Applications

In pediatric anesthesia, magnesium sulfate acts as a 'Super Adjuvant' due to its multifaceted roles, including analgesia, muscle relaxation, and potential organ protection. Its diverse applications, safety, and low cost make it a valuable compound in pediatric anesthesia (Eizaga Rebollar et al., 2017).

Thermodynamic Data for Hydrates

The thermodynamic properties of various magnesium sulfate hydrates, including the hexahydrate form, have been studied to better understand their stability and behavior under different temperature and humidity conditions. This research is crucial for applications where the physical and chemical stability of these hydrates is important (Grevel & Majzlan, 2009).

Magnesium Infusions in Anesthesia

Magnesium sulfate infusions are used in anesthesia, particularly for their interactions with anesthetic agents and their role in controlling convulsions. Understanding the pharmacology of hypermagnesemia is important for anesthesiologists, especially in obstetric practice where magnesium sulfate is extensively used (James, 1992).

Wirkmechanismus

Safety and Hazards

Magnesium sulfate hexahydrate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, sweep up and shovel into suitable containers for disposal .

Eigenschaften

IUPAC Name |

magnesium;sulfate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H2O4S.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/q+2;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMVPFWAIAFRIH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12MgO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622774 | |

| Record name | Magnesium sulfate--water (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium sulfate hexahydrate | |

CAS RN |

17830-18-1 | |

| Record name | Magnesium sulfate--water (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)

![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)